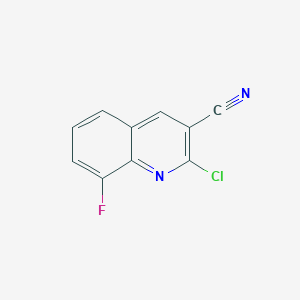

2-Chloro-8-fluoroquinoline-3-carbonitrile

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold in Chemical Research

The story of the quinoline scaffold is deeply rooted in the history of medicine and organic chemistry. researchgate.netnih.gov Its journey began in 1820 with the isolation of quinine (B1679958) from the bark of the Cinchona tree. researchgate.netresearchgate.net Quinine proved to be a groundbreaking treatment for malaria and remains a significant drug for resistant strains of the disease. researchgate.net This discovery sparked immense interest in the quinoline core, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring. researchgate.netrsc.org

Throughout the 19th and 20th centuries, chemists developed various methods to synthesize the quinoline ring system, with the Friedländer synthesis, discovered in 1882, being a notable and enduring method. researchgate.netmdpi.com This reaction involves the condensation of a 2-aminobenzaldehyde (B1207257) or ketone with a compound containing a reactive α-methylene group. researchgate.net The development of such synthetic routes enabled the exploration of a vast chemical space, leading to the discovery of numerous quinoline derivatives with diverse applications. sci-hub.se

The significance of the quinoline scaffold is underscored by its presence in a wide array of pharmaceuticals. nih.govbiointerfaceresearch.com Beyond the realm of antimalarials like chloroquine (B1663885) and mefloquine, quinoline derivatives have been developed as potent antibacterial agents (fluoroquinolones such as ciprofloxacin), anticancer therapeutics (camptothecin and its analogs), and drugs with anti-inflammatory, antiviral, and antifungal properties. researchgate.netnih.govbiointerfaceresearch.com This remarkable versatility has cemented the quinoline scaffold as a cornerstone of modern drug discovery and medicinal chemistry. sci-hub.sequimicaorganica.org

Table 1: Key Milestones in Quinoline Chemistry

| Year | Milestone | Significance |

| 1820 | Isolation of Quinine | First major therapeutic application of a quinoline alkaloid. researchgate.net |

| 1882 | Discovery of Friedländer Synthesis | A foundational method for synthesizing substituted quinolines. researchgate.netorientjchem.org |

| 1934 | Synthesis of Chloroquine | A potent synthetic antimalarial drug. |

| 1960s | Isolation of Camptothecin | Led to the development of important anticancer drugs. researchgate.netnih.gov |

| 1980s | Development of Fluoroquinolones | Broad-spectrum antibacterial agents like Ciprofloxacin (B1669076) became widely used. nih.gov |

Overview of 2-Chloro-8-fluoroquinoline-3-carbonitrile within the Broader Quinoline-3-carbonitrile Class

The compound this compound belongs to the quinoline-3-carbonitrile class of molecules. This class is characterized by the presence of a nitrile (-C≡N) group at the 3-position of the quinoline ring. The nitrile group is a versatile functional group in organic synthesis, often serving as a precursor to other functionalities like carboxylic acids, amines, or amides. Quinoline-3-carbonitrile derivatives are recognized as valuable starting materials in the synthesis of more complex molecules, particularly for developing new therapeutic agents. researchgate.net

The specific compound, this compound, is a di-halogenated derivative. The presence and position of halogen atoms on the quinoline scaffold are known to significantly influence the molecule's physicochemical properties and biological activity.

The 2-Chloro Position: The chlorine atom at the C2 position is particularly reactive towards nucleophilic substitution. This allows for the introduction of a wide variety of substituents, making it a key site for molecular modification and the generation of diverse chemical libraries for drug screening.

The 8-Fluoro Position: A fluorine atom at the C8 position can modulate the electronic properties of the entire ring system. It can enhance metabolic stability and improve pharmacokinetic profiles, such as cell membrane permeability and bioavailability.

The 3-Carbonitrile Group: As mentioned, this group is a valuable synthetic handle. It can also contribute to the molecule's biological activity through interactions with biological targets.

While extensive research on this compound as an end-product is not widely published, its structure strongly suggests its role as a key intermediate in the synthesis of novel, highly functionalized quinoline derivatives for biological evaluation. It represents a convergence of several important structural motifs within medicinal chemistry.

Current Research Trends and Academic Focus on Halogenated Quinoline Derivatives

Current research on halogenated quinoline derivatives is vibrant and multifaceted, with a primary focus on developing new therapeutic agents. The strategic placement of halogen atoms is a well-established method to fine-tune the biological activity of a lead compound.

A major area of focus remains the development of new antibacterial agents , particularly those that can overcome existing resistance mechanisms. The fluoroquinolones are a prime example, where the fluorine atom at the C6 position is crucial for their antibacterial potency. Research continues to explore the effects of different halogenation patterns on the quinoline core to enhance activity against both Gram-positive and Gram-negative bacteria.

In anticancer research , halogenated quinolines are being investigated for their ability to inhibit various cellular processes. For instance, they have been shown to act as inhibitors of protein kinases, topoisomerases, and tubulin polymerization, all of which are critical targets in cancer therapy. The introduction of halogens can enhance the binding affinity of these molecules to their targets and improve their anticancer efficacy.

Furthermore, halogenated quinolines are being explored for their potential as anti-inflammatory , antiviral , and neuroprotective agents . The ability of halogens to modulate properties like lipophilicity allows researchers to optimize compounds for specific biological targets and disease states. The academic focus is on understanding the structure-activity relationships (SAR) of these compounds, which dictates how specific substitutions influence their biological effects. This knowledge is crucial for the rational design of new and more effective halogenated quinoline-based drugs.

Table 2: Investigated Biological Activities of Halogenated Quinolines

| Biological Activity | Therapeutic Area | Role of Halogenation |

| Antibacterial | Infectious Diseases | Enhances DNA gyrase inhibition and cell penetration. |

| Anticancer | Oncology | Improves binding to targets like kinases and topoisomerases. |

| Antimalarial | Infectious Diseases | Increases efficacy against resistant parasite strains. |

| Anti-inflammatory | Immunology | Modulates activity against inflammatory targets. |

| Antiviral | Infectious Diseases | Can enhance inhibition of viral enzymes. |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-8-fluoroquinoline-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4ClFN2/c11-10-7(5-13)4-6-2-1-3-8(12)9(6)14-10/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWICIRPDFWXDHZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=C(N=C2C(=C1)F)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4ClFN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 2 Chloro 8 Fluoroquinoline 3 Carbonitrile

Mechanistic Investigations of Reaction Pathways

No specific mechanistic studies for reactions involving 2-Chloro-8-fluoroquinoline-3-carbonitrile were found in the search results.

Annulation and Ring-Forming Reactions to Construct Fused Systems

While the synthesis of fused systems from quinoline (B57606) precursors is a known area of research, no publications were identified that specifically utilize this compound for the following transformations.

Formation of Pyrimidoquinolines and Related Nitrogen-Containing Heterocycles

General synthetic routes to pyrimido[4,5-b]quinolines often involve the cyclization of appropriately functionalized quinolines or pyrimidines. nih.govresearchgate.netresearchgate.net The search did not yield any examples starting specifically from this compound.

Cyclization Reactions Leading to Oxadiazole and Thiazolidinone Derivatives

The synthesis of thiazolidinone derivatives from various 2-chloroquinoline-3-carbaldehydes via condensation with anilines and thioglycolic acid has been reported. nih.govnih.gov Similarly, the formation of oxadiazoles from quinoline precursors is documented. niscpr.res.inlongdom.org However, no studies were found that employ this compound as the starting material for these specific cyclizations.

Derivatization Strategies for Expanding Structural Diversity

Modifications of the Nitrile Group to Carboxamides and Other Functionalities

The conversion of a nitrile group on a quinoline ring to a carboxamide is a feasible chemical transformation. For instance, the synthesis of 2,7-dichloroquinoline-3-carboxamide from the corresponding nitrile has been described. researchgate.net However, no specific protocols or research findings for the modification of the nitrile group in this compound were identified.

Substitution Reactions at Various Positions of the Quinoline Nucleus (e.g., C-7)

The quinoline nucleus of this compound is subject to various chemical modifications, including nucleophilic aromatic substitution. The reactivity of specific positions on the ring is influenced by the electronic effects of the existing substituents, such as the chloro, fluoro, and carbonitrile groups.

Research on analogous fluoroquinolone structures demonstrates that the C-7 position is a primary target for nucleophilic substitution. nih.gov The presence of electron-withdrawing groups on the quinoline ring, such as the nitro group in 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid, facilitates the addition of nucleophiles at the C-7 position. nih.govmdpi.com This activation allows for the displacement of a leaving group, typically a halogen like chlorine, by various nucleophiles.

Common nucleophiles used in these substitution reactions include primary amines, which can be aliphatic, aromatic, or part of a heterocyclic ring. nih.gov The reaction typically proceeds via a nucleophilic aromatic substitution (Addition-Elimination) mechanism. nih.gov For instance, the 7-chloro group of a quinolone synthon can be replaced by substituted primary amines to generate novel derivatives. nih.govmdpi.com Similarly, studies on 7-fluoro-3-quinolinecarbonitriles show that the 7-fluoro group can be displaced by alkoxide or thioalkoxide anions. google.com This transformation is typically achieved by reacting the quinoline with an excess of the corresponding alcohol or thiol in the presence of a base to generate the nucleophilic anion. google.com

While specific examples detailing substitution at the C-7 position of this compound are not extensively documented in the reviewed literature, the principles derived from structurally similar compounds are applicable. The inherent electronic properties of the quinoline ring system, activated by its substituents, make positions like C-7 susceptible to modification, enabling the synthesis of a diverse range of functionalized quinoline derivatives. nih.govmdpi.com

| Position | Reactant Type | Nucleophile Example | Product Type | Reference |

|---|---|---|---|---|

| C-7 | Primary Amine | p-toluidine, 2-aminopyridine | 7-Amino-substituted quinoline | nih.govmdpi.com |

| C-7 | Alcohol/Thiol | Alkoxide (RO⁻), Thioalkoxide (RS⁻) | 7-Alkoxy/Thioalkoxy-substituted quinoline | google.com |

| C-4 | Hydrazine (B178648) | Hydrazine hydrate (B1144303) | 4-Hydrazino-substituted quinoline | mdpi.com |

Formation of Schiff Bases and Related Imine Structures

The formation of Schiff bases (imines) is a significant transformation pathway for quinoline derivatives, particularly those containing a carbonyl group. The precursor to this compound, 2-chloroquinoline-3-carbaldehyde (B1585622), is a versatile building block for synthesizing a wide array of imine structures. nih.govresearchgate.net

The condensation reaction between the aldehyde group at the C-3 position of 2-chloroquinoline-3-carbaldehyde and a primary amine is the fundamental method for forming Schiff bases. nih.gov For example, the reaction of 2-chloro-8-methylquinoline-3-carbaldehyde with various substituted anilines in a suitable solvent like acetone yields the corresponding N-(substituted-phenyl)methanimine derivatives. nih.gov

This reactivity extends to other nitrogen-based nucleophiles. The condensation of a 2-chloroquinoline-3-carbaldehyde with hydrazine hydrate produces the corresponding 2-chloro-3-(hydrazonomethyl)quinoline. nih.gov This initial product can be further reacted with other aldehydes, such as 2-naphthaldehyde or 1H-indole-3-carbaldehyde, to generate more complex hydrazono-quinolines. nih.gov These reactions are often carried out in refluxing ethanol, and the use of a catalyst can improve reaction times and yields. nih.gov The resulting Schiff bases and related imine compounds are important intermediates in the synthesis of more complex heterocyclic systems, such as thiazolidinones. nih.gov

| Quinoline Precursor | Amine/Hydrazine Reactant | Resulting Structure Type | Reference |

|---|---|---|---|

| 2-chloro-8-methylquinoline-3-carbaldehyde | Substituted anilines | Schiff Base (Imine) | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | Phenyl hydrazine | Schiff Base (Hydrazone) | nih.gov |

| 2-chloroquinoline-3-carbaldehyde | Hydrazine hydrate | Hydrazone | nih.gov |

Development of Ligands for Metal Complexation

Quinoline derivatives are well-established as effective ligands for metal complexation due to the presence of nitrogen and, in many cases, oxygen donor atoms that can coordinate with metal ions. scirp.orgresearchgate.net The this compound molecule possesses potential coordination sites, primarily the nitrogen atom of the quinoline ring and the nitrogen atom of the carbonitrile group at the C-3 position.

The ability of the quinoline scaffold to chelate metal ions is a cornerstone of the biological activity of many fluoroquinolone drugs. researchgate.netnih.gov These compounds typically act as bidentate ligands, binding to metal ions through the pyridone oxygen and one of the carboxylate oxygen atoms. researchgate.net Although this compound lacks the carboxyl and pyridone oxygen groups, it can still function as a ligand. The lone pair of electrons on the quinoline nitrogen and the nitrile nitrogen can coordinate with transition metal ions. This bidentate N,N-coordination would lead to the formation of a stable five-membered chelate ring.

The interaction of quinolones with metal ions such as Cu(II), Zn(II), Co(II), and Ni(II) has been extensively studied. scirp.orgnih.gov For example, 8-hydroxyquinoline (B1678124) acts as a potent bidentate chelator through its hydroxyl oxygen and quinoline nitrogen atoms. scirp.orgnih.gov The formation of stable complexes can significantly alter the physicochemical properties of the organic ligand, including its solubility and biological activity. nih.gov Metal complexes of quinolones have demonstrated improved or similar biological profiles compared to the free ligands. nih.gov Therefore, this compound represents a potential scaffold for designing novel ligands for various applications in coordination chemistry and materials science.

| Ligand Scaffold | Potential Donor Atoms | Common Metal Ions | Coordination Mode | Reference |

|---|---|---|---|---|

| This compound | Quinoline Nitrogen, Nitrile Nitrogen | Cu(II), Zn(II), Fe(III), Co(II), Ni(II) | Bidentate (N,N) | scirp.orgnih.gov |

| Fluoroquinolones (general) | Pyridone Oxygen, Carboxylate Oxygen | Mn(II), Zn(II), Cu(II), Co(II) | Bidentate (O,O) | nih.govresearchgate.net |

| 8-Hydroxyquinoline | Hydroxyl Oxygen, Quinoline Nitrogen | Cu(II), Co(II), Ni(II), Fe(III), Zn(II) | Bidentate (N,O) | scirp.orgnih.gov |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, molecular geometry, and reactivity of molecules. These methods provide a theoretical framework to understand and predict the behavior of chemical compounds.

The electronic properties of quinoline (B57606) derivatives are often analyzed through their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. researchgate.net

In a study of 2-chloroquinoline-3-carboxaldehyde, a structurally similar compound, DFT calculations at the B3LYP/6-311++G(d,p) level of theory were used to determine its electronic characteristics. nih.gov A lower HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net For related fluoroquinolones, the introduction of electron-withdrawing groups, such as a chlorine atom, has been observed to decrease the HOMO-LUMO gap, thereby increasing the molecule's reactivity. researchgate.net

Table 1: Frontier Molecular Orbital Energies and Energy Gap for an Analogous Quinoline Compound

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.89 |

| ELUMO | -2.45 |

| Energy Gap (ΔE) | 4.44 |

Data based on calculations for 2-chloroquinoline-3-carboxaldehyde. nih.gov

The distribution of HOMO and LUMO orbitals indicates the regions of a molecule that are likely to act as electron donors and acceptors, respectively. For quinoline derivatives, the HOMO is typically localized over the quinoline ring system, while the LUMO is distributed over the electron-accepting substituents.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized molecular geometry. For 2-chloroquinoline-3-carboxaldehyde, geometry optimization using the B3LYP/6-311++G(d,p) basis set has provided detailed information on bond lengths and angles. nih.govresearchgate.net These theoretical parameters are generally in good agreement with experimental data where available. nih.gov

Vibrational spectroscopy simulations, based on the optimized geometry, can predict the infrared (IR) and Raman spectra of a molecule. The calculated vibrational frequencies for 2-chloroquinoline-3-carboxaldehyde have been compared with experimental FT-IR and FT-Raman spectra, showing good correlation. nih.gov This allows for the assignment of specific vibrational modes to the functional groups within the molecule.

Reactivity descriptors derived from DFT calculations help in identifying the most reactive sites within a molecule. Fukui functions are used to determine the sites that are most susceptible to nucleophilic, electrophilic, and radical attacks. nih.gov

The Molecular Electrostatic Potential (MEP) surface is another valuable tool for predicting chemical reactivity. It maps the electrostatic potential onto the electron density surface of the molecule. Regions of negative potential (typically colored red or yellow) indicate areas prone to electrophilic attack, while regions of positive potential (blue) are susceptible to nucleophilic attack. For 2-chloroquinoline-3-carboxaldehyde, the MEP surface shows negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the aldehyde group, indicating these as likely sites for electrophilic interaction. nih.gov

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are instrumental in understanding the interactions between small molecules and biological macromolecules, such as proteins and DNA.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when it binds to a receptor. This technique is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level.

Fluoroquinolones are known to target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. Molecular docking studies on various quinoline derivatives have been performed to investigate their binding interactions with these enzymes. nih.gov For instance, docking studies of novel fluoroquinoline complexes with E. coli DNA gyrase (PDB ID: 6F86) have been conducted to elucidate their antibacterial mechanism. nih.gov These studies help in understanding how the ligands fit into the active site of the enzyme and which interactions are crucial for binding.

Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding energy. A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the target.

In docking studies of quinoline derivatives with bacterial enzymes, the binding affinity is a key indicator of potential antibacterial activity. nih.gov The interaction patterns, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues in the active site of the enzyme are also analyzed. For example, in the docking of a fluoroquinoline complex with E. coli DNA gyrase, specific hydrogen bonding and hydrophobic interactions were identified as being critical for the inhibitory activity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Chloro-8-fluoroquinoline-3-carbonitrile |

Conformational Analysis and Dynamics

The conformational flexibility of a molecule is a key determinant of its physical and chemical properties. For this compound, theoretical calculations can elucidate the preferred three-dimensional arrangements of the atoms and the energy barriers that separate different conformations.

A relaxed potential energy surface scan, performed by systematically varying the dihedral angle of the C2-C3-CN bond, can identify the stable conformers. For this compound, two main planar conformers are expected, corresponding to the nitrile group being oriented syn or anti with respect to the quinoline nitrogen. The relative energies of these conformers can be calculated using high-level quantum chemical methods. Molecular dynamics simulations can further provide insights into the dynamic behavior of the molecule, showing how it explores its conformational space over time.

Below is a representative table of calculated relative energies for the stable conformers of this compound in the gas phase.

| Conformer | Dihedral Angle (N1-C2-C3-CN) | Relative Energy (kcal/mol) |

| syn-planar | 0° | 0.00 |

| anti-planar | 180° | 1.25 |

Note: The data in this table is illustrative and based on typical energy differences observed in computational studies of similar aromatic nitriles.

Advanced Computational Analyses

Beyond conformational analysis, advanced computational techniques can provide a more nuanced understanding of the electronic structure and interactions that govern the behavior of this compound.

Non-covalent interactions (NCIs) play a critical role in determining the supramolecular chemistry and crystal packing of molecules. NCI analysis, based on the electron density and its derivatives, allows for the visualization and characterization of weak interactions such as van der Waals forces, hydrogen bonds, and halogen bonds.

For this compound, NCI analysis can reveal intramolecular interactions between the substituents and the quinoline ring. For instance, weak attractive or repulsive interactions may exist between the chlorine, fluorine, and nitrile groups. The analysis generates 3D plots where different colors represent different types of interactions: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive steric clashes. A recent theoretical study on 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde demonstrated the utility of NCI analysis in identifying key intramolecular interactions. eurjchem.com

The following table summarizes the types of non-covalent interactions that would be expected in this compound based on NCI analysis.

| Interacting Atoms | Type of Interaction | Significance |

| N (nitrile) … H (quinoline) | Weak Hydrogen Bond | Influences conformer stability |

| Cl … N (quinoline) | Halogen Bond (intramolecular) | Can affect electronic properties |

| F … H (quinoline) | Weak Hydrogen Bond | Contributes to overall molecular stability |

Note: This table is a qualitative representation of expected interactions based on computational studies of halogenated quinolines.

The surrounding solvent can significantly influence the properties and reactivity of a molecule. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the effect of a solvent by treating it as a continuous medium with a specific dielectric constant. These models allow for the calculation of molecular properties in different solvent environments.

For this compound, solvent polarity is expected to have a notable impact on its electronic properties, such as the dipole moment and the energies of the frontier molecular orbitals (HOMO and LUMO). An increase in solvent polarity is likely to lead to a greater stabilization of the polar ground state, resulting in an increased dipole moment. The HOMO-LUMO energy gap, which is an indicator of chemical reactivity, may also be modulated by the solvent environment. Studies on similar chloroquinoline derivatives have shown that solvent-solute interactions can play a significant role in their solubility and reactivity.

A representative table showing the calculated dipole moment and HOMO-LUMO gap of this compound in different solvents is presented below.

| Solvent | Dielectric Constant | Dipole Moment (Debye) | HOMO-LUMO Gap (eV) |

| Gas Phase | 1.0 | 3.5 | 4.8 |

| Toluene | 2.4 | 4.2 | 4.6 |

| Dichloromethane | 8.9 | 5.1 | 4.4 |

| Acetonitrile | 37.5 | 5.9 | 4.2 |

| Water | 78.4 | 6.5 | 4.1 |

Note: The data in this table is illustrative and based on trends observed in computational studies of polar organic molecules in different solvents.

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 2-Chloro-8-fluoroquinoline-3-carbonitrile in solution. By analyzing the chemical shifts, coupling constants, and correlations in various NMR experiments, the connectivity and spatial relationships of all atoms in the molecule can be definitively established.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show four distinct signals in the aromatic region, corresponding to the four protons on the quinoline (B57606) ring system (H-4, H-5, H-6, H-7).

The H-4 proton is anticipated to appear as a singlet, as it has no adjacent proton neighbors.

The protons on the benzene (B151609) portion of the ring (H-5, H-6, and H-7) would present as a complex multiplet system due to proton-proton (³JHH) and proton-fluorine (JHF) couplings. Specifically, H-7 would likely be a triplet of doublets, coupled to H-6 and the adjacent fluorine atom at position 8. H-5 would likely appear as a doublet of doublets, coupled to H-6.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display ten distinct signals, corresponding to the ten carbon atoms of the quinoline-3-carbonitrile core, plus the carbon of the nitrile group. The chemical shifts would be influenced by the electron-withdrawing effects of the nitrogen, chlorine, fluorine, and nitrile substituents. The carbon atoms directly bonded to these electronegative groups (C-2, C-3, C-8) would be significantly deshielded and appear at a lower field.

2D NMR Spectroscopy (COSY, HSQC, HMBC): Two-dimensional NMR techniques are crucial for unambiguous assignment of the proton and carbon signals. columbia.eduscience.gov

COSY (Correlation Spectroscopy) would reveal the proton-proton coupling network, confirming the connectivity between H-5, H-6, and H-7. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each proton to its corresponding carbon atom. columbia.eduustc.edu.cn

Table 1: Expected ¹H and ¹³C NMR Assignments and Correlations for this compound

| Atom | Expected ¹H Shift (ppm) & Multiplicity | Expected ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| C-2 | - | Quaternary | H-4 |

| C-3 | - | Quaternary | H-4 |

| C-4 | Singlet | CH | C-2, C-3, C-4a, C-5 |

| C-4a | - | Quaternary | H-4, H-5 |

| C-5 | Doublet of Doublets | CH | H-4, H-6, H-7, C-4, C-4a, C-6, C-7 |

| C-6 | Triplet | CH | H-5, H-7, C-4a, C-5, C-7, C-8 |

| C-7 | Triplet of Doublets | CH | H-5, H-6, C-5, C-8, C-8a |

| C-8 | - | Quaternary (C-F) | H-7 |

| C-8a | - | Quaternary | H-7, H-5 |

| C≡N | - | Quaternary | H-4 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Mode Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

The IR and Raman spectra would provide complementary information. The most diagnostic absorption band is expected from the nitrile (C≡N) group. morressier.com

Nitrile (C≡N) Stretch: A sharp, intense absorption band is expected in the region of 2220-2240 cm⁻¹. This peak is characteristic of an aromatic nitrile, where conjugation to the quinoline ring slightly lowers the frequency compared to saturated nitriles. spectroscopyonline.com

Aromatic C=C and C=N Stretches: Multiple bands in the 1400-1650 cm⁻¹ region would correspond to the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring system.

C-F Stretch: A strong absorption band, characteristic of the carbon-fluorine bond, is anticipated in the 1000-1050 cm⁻¹ range. chemistryjournal.in

C-Cl Stretch: A band in the 700-850 cm⁻¹ region would be indicative of the carbon-chlorine bond.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations would appear in the fingerprint region below 900 cm⁻¹, and their specific pattern could provide additional confirmation of the substitution pattern on the aromatic rings.

Table 2: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Bond | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Nitrile | C≡N Stretch | 2220 - 2240 | Strong, Sharp |

| Aromatic Rings | C=C, C=N Stretch | 1400 - 1650 | Medium to Strong |

| Aryl-Fluorine | C-F Stretch | 1000 - 1050 | Strong |

| Aryl-Chlorine | C-Cl Stretch | 700 - 850 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is employed to confirm the molecular weight of this compound and to analyze its fragmentation patterns, which provides further structural evidence.

In a high-resolution mass spectrum (HRMS), the compound would exhibit a molecular ion peak (M⁺) corresponding to its exact molecular weight. A key feature would be the isotopic pattern of the molecular ion. Due to the presence of a chlorine atom, two peaks would be observed: one for the molecule containing the ³⁵Cl isotope (M⁺) and another, approximately one-third the intensity, for the molecule containing the ³⁷Cl isotope (M+2 peak).

The fragmentation of the molecular ion under electron impact would be expected to follow pathways characteristic of quinoline and halogenated aromatic compounds.

Loss of Chlorine: A common fragmentation pathway would be the loss of a chlorine radical (•Cl) to form a [M-Cl]⁺ fragment ion.

Loss of HCN: Quinoline derivatives are known to fragment via the elimination of a neutral hydrogen cyanide (HCN) molecule from the pyridine (B92270) ring, which could lead to a [M-HCN]⁺ fragment. rsc.org

Sequential Fragmentation: Further fragmentation could involve the sequential loss of these small fragments, such as the loss of both HCN and Cl.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Formula | Description | Expected Feature |

| [M]⁺ | [C₁₀H₄ClFN₂]⁺ | Molecular Ion | Isotopic pattern showing M⁺ and M+2 peaks in an approximate 3:1 ratio. |

| [M-Cl]⁺ | [C₁₀H₄FN₂]⁺ | Loss of a chlorine atom | A significant fragment peak at M-35/37. |

| [M-HCN]⁺ | [C₉H₃ClFN]⁺ | Loss of hydrogen cyanide | A fragment peak characteristic of the quinoline ring system at M-27. |

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray crystallography provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the solid state. This technique would confirm the planarity of the quinoline ring system and reveal detailed geometric parameters.

A successful crystallographic analysis would yield:

Unambiguous Connectivity: Absolute confirmation of the atomic connectivity, verifying the 2-chloro, 8-fluoro, and 3-carbonitrile substitution pattern.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles, which can provide insight into the electronic effects of the substituents on the aromatic system. nih.gov For instance, the C-F and C-Cl bond lengths can be accurately determined.

Intermolecular Interactions: The crystal packing would reveal how the molecules interact with each other in the solid state. This could include non-covalent interactions such as π-π stacking between the planar quinoline rings of adjacent molecules, which is a common feature in the crystal structures of such aromatic systems. mdpi.comnih.gov

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing information about the electronic transitions within the molecule. The quinoline ring system is a chromophore that exhibits characteristic absorption bands.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, would be expected to show multiple absorption bands corresponding to π→π* electronic transitions within the conjugated aromatic system. researchgate.netmdpi.com The positions of the absorption maxima (λmax) are influenced by the substituents on the quinoline core. nih.gov The electron-withdrawing chloro, fluoro, and carbonitrile groups are expected to cause shifts in the absorption bands compared to unsubstituted quinoline. Analyzing these shifts helps in understanding the electronic structure and optical properties of the compound. researchgate.net

Biological Activity and Molecular Mechanisms in Vitro Investigations

Antimicrobial Properties and Spectrum of Activity

The antimicrobial effects of quinolone derivatives are a cornerstone of their therapeutic application. The introduction of a fluorine atom at position-6 and a substituent at position-7 are characteristic features of the highly successful fluoroquinolone antibiotics. ptfarm.pl The specific compound, 2-Chloro-8-fluoroquinoline-3-carbonitrile, possesses a chlorine atom at position-8, a structural feature that has been explored in other quinolones for its potential to enhance antibacterial potency. nih.gov

In Vitro Activity Against Gram-Positive Bacterial Strains (e.g., Staphylococcus aureus, Bacillus subtilis, Enterococcus faecalis)

While direct testing data for this compound is not available, research on related structures provides context. For instance, studies on other 8-chloroquinolone derivatives have demonstrated potent antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov One study on novel 8-nitrofluoroquinolones showed that derivatives with lipophilic groups at the C-7 position exhibited good activity against S. aureus, with Minimum Inhibitory Concentration (MIC) values in the range of approximately 2-5 μg/mL. mdpi.com Generally, the lipophilicity of quinolones is considered a factor in their ability to penetrate the cell wall of Gram-positive bacteria. mdpi.com

In Vitro Activity Against Gram-Negative Bacterial Strains (e.g., Escherichia coli, Pseudomonas aeruginosa, Salmonella typhimurium)

The efficacy of fluoroquinolones against Gram-negative bacteria is well-established. nih.gov Research into substituted quinoline (B57606) derivatives has shown that specific compounds can be selectively active against E. coli. niscpr.res.in For example, a study on 7-(3-aminoazetidin-1-yl)-1-(5-amino-2,4-difluorophenyl)-8-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid revealed extremely potent activity against Gram-negative bacteria. nih.gov The inhibitory activity of fluoroquinolones against E. coli is closely linked to their ability to inhibit DNA gyrase and their intracellular accumulation. nih.gov

Antifungal and Antimalarial Activities

The quinoline scaffold is the basis for well-known antimalarial drugs like chloroquine (B1663885). nih.gov Research has explored numerous quinoline-based hybrid compounds for their activity against Plasmodium falciparum, the parasite responsible for malaria. mdpi.com Derivatives of 8-aminoquinoline, a related structural class, have also shown fair antimalarial activities in in vitro tests against chloroquine-resistant P. falciparum. nih.gov

Furthermore, some fluoroquinolones have been reported to possess antifungal activity, often at higher concentrations than those required for antibacterial effects. nih.gov For example, condensation products of 2-chloro-3-formylquinolines have been tested for antifungal activity against species like Aspergillus niger. rsc.org

In Vitro Anti-proliferative and Cytostatic Effects on Cancer Cell Lines (e.g., MCF-7, HCT 116, HepG-2, A549)

The potential of quinolone and fluoroquinolone derivatives as anticancer agents is an active area of research. nih.gov Their mechanism is often linked to the inhibition of topoisomerase enzymes, which are crucial for cancer cell proliferation. nih.govmdpi.com

Numerous studies have evaluated the in vitro cytotoxic effects of various quinoline derivatives on a panel of human cancer cell lines.

MCF-7 (Breast Cancer): Derivatives of 2,3-diarylquinoline have been synthesized and evaluated for antiproliferative activity against MCF-7 cells. rsc.org Additionally, novel glycoconjugate derivatives containing an 8-hydroxyquinoline (B1678124) moiety have shown high activity against the MCF-7 cell line, with some compounds exhibiting IC₅₀ values as low as 4.12 mM. nih.gov

HCT 116 (Colon Cancer): Lipophilic fluoroquinolone derivatives have demonstrated antiproliferative activity against HCT 116 cells. nih.gov Norfloxacin derivatives, in particular, were found to be effective against this cell line. nih.gov

HepG-2 (Liver Cancer): Research on 2,3-diarylquinoline derivatives included testing against the Hep G2 human hepatocellular carcinoma cell line. rsc.org

A549 (Lung Cancer): Ciprofloxacin-chalcone hybrids and ortho-phenol Mannich bases derived from ciprofloxacin (B1669076) have shown antiproliferative effects on A549 lung cancer cells. nih.gov

While these findings highlight the potential of the broader quinoline class, specific IC₅₀ values for this compound against these cell lines have not been reported in the reviewed literature.

Enzyme Inhibition and Molecular Target Interaction Studies

Inhibition of Bacterial DNA Gyrase and Human Topoisomerase IIα

The primary mechanism of action for fluoroquinolone antibacterials is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. ptfarm.plnih.gov These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov Fluoroquinolones stabilize the complex between the enzyme and DNA, leading to lethal double-strand breaks in the bacterial chromosome. ptfarm.pl The carboxylic acid group at position 3 of the quinolone core is believed to be critical for binding to DNA gyrase. ptfarm.pl The potency of these drugs is a function of both their inhibitory activity against the enzyme and their ability to accumulate within the bacterial cell. nih.gov

Interestingly, this mechanism shares similarities with some anticancer drugs that target human topoisomerase II. nih.govnih.gov This mechanistic overlap is the basis for investigating fluoroquinolone derivatives as potential anticancer agents. mdpi.comnews-medical.net Studies have shown that certain fluoroquinolone derivatives can inhibit human topoisomerase IIα and induce DNA double-stranded breaks in cancer cells. nih.govnih.gov For instance, a novel bis-fluoroquinolone derivative, HMNE3, was reported to be a dual inhibitor of topoisomerase II and tyrosine kinases in human pancreatic cancer cells. nih.gov However, specific enzymatic inhibition data for this compound on either bacterial DNA gyrase or human topoisomerase IIα is not currently available.

Kinase Inhibition Profiles

The quinoline core is a recognized scaffold in the development of kinase inhibitors. Specifically, derivatives of 4-anilino-3-quinolinecarbonitrile have been identified as potent inhibitors of Mitogen-activated protein/extracellular signal-regulated kinase 1 (MEK1), with some compounds showing IC₅₀ values below 10 nmol/L. nih.gov These compounds act as competitive inhibitors of ATP binding to MEK1. nih.gov Notably, they exhibit high selectivity for MEK1, with minimal to no effect on other kinases such as Raf, EGFR, Akt, CDK4, or MK2 at concentrations over 100 times higher than their MEK1 inhibitory concentration. nih.gov

The broader quinoline-3-carboxamide (B1254982) structure is known to inhibit the phosphatidylinositol 3-kinase-related kinases (PIKK) family by binding to the hinge region of the kinases. mdpi.com Molecular docking studies on quinoline-3-carboxamide derivatives have explored their selectivity for Ataxia Telangiectasia Mutated (ATM) kinase over other DNA damage and response (DDR) kinases like ATR and DNA-PKcs. mdpi.com Furthermore, 4-anilinoquinoline-3-carbonitriles have been effectively designed as inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase, with some achieving IC₅₀ values in the nanomolar range, comparable to established quinazoline-based inhibitors. nih.govresearchgate.net

While extensive data exists for the quinoline-3-carbonitrile scaffold, specific kinase inhibition data for this compound is not detailed in the reviewed literature. However, the established activity of its parent structures suggests its potential as a kinase inhibitor warrants further investigation.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. nih.govnih.gov The quinoline scaffold is a foundational component of several cholinesterase inhibitors. nih.govarabjchem.org Research into diversely functionalized quinolinones has identified compounds with significant inhibitory activity. For instance, compound QN8, a quinolinone derivative, demonstrated a high and selective inhibition for human recombinant AChE (hrAChE) with an IC₅₀ of 0.29 µM and a Kᵢ value of 79 nM, acting as a non-competitive inhibitor. mdpi.com

Studies on fluoroquinolone derivatives have also shown promise. A series of these compounds exhibited variable inhibition against BChE, with IC₅₀ values ranging from 2.20 to 16.90 μM. arabjchem.org The most active compound in this series, bearing an ortho-fluorophenyl group, was the most potent against both AChE and BuChE. arabjchem.org Similarly, novel 4-N-phenylaminoquinoline derivatives have been synthesized and tested, with one compound, 11g, showing potent inhibition of both AChE (IC₅₀ = 1.94 µM) and BuChE (IC₅₀ = 28.37 µM). mdpi.com Kinetic studies revealed a mixed-type inhibition mechanism for these derivatives. mdpi.com

While the quinoline nucleus is central to these findings, specific IC₅₀ values for this compound against AChE and BuChE are not available in the surveyed literature. The data below represents findings for related quinoline derivatives.

| Compound Class | Derivative Example | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

| Quinolinone | QN8 | hrAChE | 0.29 | Non-competitive | mdpi.com |

| Quinolinone | QN8 | hrBuChE | 12.73 | - | mdpi.com |

| Fluoroquinolone | 7g (ortho-fluorophenyl) | AChE | 0.70 | - | arabjchem.org |

| Fluoroquinolone | 7g (ortho-fluorophenyl) | BuChE | 2.20 | - | arabjchem.org |

| 4-N-Phenylaminoquinoline | 11g | AChE | 1.94 | Mixed-type | mdpi.com |

| 4-N-Phenylaminoquinoline | 11g | BuChE | 28.37 | - | mdpi.com |

Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assay)

The antioxidant capacity of chemical compounds is frequently assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govresearchgate.net This method measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical. nih.govresearchgate.net While specific DPPH assay results for this compound are not prominently documented, studies on related quinoline structures provide insight into the potential antioxidant activity of this scaffold.

For example, a study on quinoline-hydrazone derivatives demonstrated their ability to scavenge DPPH radicals. nih.gov One such derivative showed an IC₅₀ value of 843.5 ppm. nih.gov The antioxidant activity in this case was attributed to the presence of a hydroxyl (-OH) group, which can donate a hydrogen atom to the DPPH radical. nih.gov However, compared to the standard antioxidant ascorbic acid (IC₅₀ = 11 ppm), the activity of the quinoline-hydrazone was considered weak. nih.gov Other studies confirm that the DPPH assay is a standard method for evaluating the free radical-scavenging effect of various chemical compounds. nih.govnih.gov

Structure-Activity Relationship (SAR) Investigations on Quinoline-3-Carbonitrile Scaffolds

Impact of Substituent Effects on In Vitro Biological Efficacy

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a chemical scaffold. For quinoline derivatives, SAR investigations have revealed key structural features that influence their efficacy as enzyme inhibitors and antibacterial agents.

In the context of cholinesterase inhibition, SAR studies of fluoroquinolone derivatives revealed that compounds with electronegative substituents (like F, Cl, OMe) at the ortho position of an attached phenyl ring showed higher activity against both AChE and BChE compared to meta- or para-substituted analogs. arabjchem.org For a series of 4-N-phenylaminoquinoline derivatives, the length of the linker between the quinoline core and a morpholine (B109124) group was critical; a two-methylene linker resulted in better AChE and BuChE inhibition than longer three- or four-methylene linkers. mdpi.com Furthermore, reducing a nitro group at the 3-position to an amino group had varied effects, sometimes improving BChE inhibition while being inconsistent for AChE. mdpi.com

Regarding kinase inhibition, studies on 4-anilino-quinazoline derivatives (structurally related to quinolines) showed that a longer carbon chain linker (four carbons) between the quinazoline (B50416) core and a nitro-imidazole moiety was favorable for dual EGFR/VEGFR2 inhibitory activity. mdpi.com For antibacterial quinoline-3-carbonitrile derivatives, specific substitutions are known to enhance activity, though detailed SAR for the 2-chloro-8-fluoro pattern is part of a broader discovery effort. researchgate.netresearchgate.net

Molecular Design Principles for Enhanced Ligand-Target Interactions

The design of potent quinoline-based inhibitors relies on understanding and optimizing interactions with the target protein's binding site. Molecular docking studies provide critical insights into these interactions, guiding the design of new derivatives.

For cholinesterase inhibitors, a key design principle involves creating molecules that can bridge both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.commdpi.com Docking analysis of the potent quinolinone inhibitor QN8 revealed that it binds within the narrow AChE active site gorge, interacting with Trp86 at the anionic subsite and Tyr337 via π-π stacking interactions, but not with the catalytic triad. mdpi.com This specific binding mode, spanning the gorge, is a crucial design element for high affinity.

In the design of kinase inhibitors, the quinoline nitrogen is often shown to bind to the hinge region of the kinase, enabling competitive inhibition against ATP. mdpi.com For 4-anilinoquinoline-3-carbonitrile (B11863878) based EGFR inhibitors, the design was informed by the binding modes of existing 4-anilinoquinazoline (B1210976) drugs. nih.gov The cyano group at the 3-position is an important electron-withdrawing feature in these designs. nih.gov For antibacterial agents targeting DNA gyrase, docking studies show that active quinoline-3-carbonitrile compounds form key hydrogen bonds and have favorable binding affinities within the enzyme's active site, which is considered a probable mechanism of action. researchgate.netbenthamdirect.com

Correlation of In Vitro Efficacy with Computational Parameters (e.g., binding energy)

Computational methods are increasingly used to predict and correlate the biological activity of compounds before their synthesis. Parameters such as binding energy, derived from molecular docking, often show a strong correlation with experimentally determined in vitro efficacy, such as IC₅₀ values.

In the study of quinolinone-based AChE inhibitors, the derivative QN8, which had the highest in vitro activity (IC₅₀ = 0.29 µM), also showed a very high calculated binding affinity of -10.3 kcal/mol in docking simulations with the human AChE protein. mdpi.com This strong negative binding energy indicates a stable and favorable interaction between the ligand and the enzyme, which correlates well with its potent inhibitory action. mdpi.com

Potential Applications in Chemical and Biological Sciences

Role as Versatile Building Blocks in Advanced Organic Synthesis

Organic building blocks are fundamental molecules used for the construction of more complex compounds. chemicalregister.com 2-Chloro-8-fluoroquinoline-3-carbonitrile is a prime example of such a building block, primarily due to the reactivity of its chloro and carbonitrile functionalities. The chloro group at the 2-position is susceptible to nucleophilic substitution, while the carbonitrile group can undergo a variety of transformations including reduction, hydrolysis, and cycloaddition reactions.

Research on analogous compounds, such as 2-chloroquinoline-3-carbaldehydes, provides insight into the synthetic utility of this structural class. For instance, the conversion of the aldehyde group to a carbonitrile is a known chemical transformation. rsc.org This resulting 2-chloroquinoline-3-carbonitrile (B1354263) can then be used in cycloaddition reactions with reagents like hydrazine (B178648) hydrate (B1144303) to form fused heterocyclic systems, such as 1H-pyrazolo[3,4-b]quinolin-3-amine. rsc.orgnih.gov The nitrile group can also be reduced to a primary amine, (2-chloroquinolin-3-yl)methanamine, using reducing agents like lithium aluminum hydride (LiAlH4). rsc.org

These transformations highlight the potential of this compound to serve as a precursor for a diverse range of quinoline-based derivatives. The ability to introduce various substituents at the 2 and 3-positions allows for the systematic modification of the molecule's properties, which is a key aspect in the development of new chemical entities.

Table 1: Synthetic Transformations of Related 2-Chloroquinoline-3-carbonitriles

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 2-chloroquinoline-3-carbonitrile | Hydrazine hydrate | 1H-pyrazolo[3,4-b]quinolin-3-amine | Cycloaddition | rsc.orgnih.gov |

| 2-chloroquinoline-3-carbonitrile | LiAlH4 | (2-chloroquinolin-3-yl)methanamine | Reduction | rsc.org |

Development of Chemical Probes for Investigating Biological Pathways

Chemical probes are small molecules used to study and manipulate biological systems. mdpi.com While there is no direct evidence of this compound being used as a chemical probe, its structural features suggest its potential in this area. The quinoline (B57606) core is a common scaffold in fluorescent molecules, and the functional groups on this compound could be modified to develop probes with specific properties.

For example, derivatives of 2-chloroquinoline-3-carbaldehydes have been used to synthesize benzo-imidazopyrimido[4,5-b]quinolone derivatives. researchgate.net These compounds exhibit fluorescence and have been investigated as selective sensors for mercury ions (Hg2+), demonstrating the potential of the quinoline scaffold in the development of chemosensors. researchgate.net Such chemosensors are a class of chemical probes that can detect and quantify the presence of specific ions or molecules.

The development of activity-based probes is another area where this compound could be relevant. These probes are designed to covalently bind to the active site of specific enzymes, allowing for their detection and characterization. mdpi.com The reactive chloro group in this compound could potentially be exploited to design such probes targeting specific enzyme classes.

Applications in Medicinal Chemistry Beyond Therapeutic Agents (e.g., Tool Compounds)

In medicinal chemistry, tool compounds are essential for validating new drug targets and understanding disease mechanisms. These are typically potent and selective inhibitors or activators of a specific biological target. The quinoline ring is a well-established pharmacophore found in numerous approved drugs. rsc.org Fluoroquinolones, a class of antibiotics, are a prominent example. mdpi.comquimicaorganica.org

While this compound itself is not a therapeutic agent, it serves as a valuable starting material for the synthesis of compound libraries that can be screened for biological activity. The ability to easily modify the structure allows for the exploration of the structure-activity relationship (SAR) of new chemical series. For instance, the chloro group can be displaced by various amines to generate a library of 2-amino-8-fluoroquinoline-3-carbonitrile derivatives. These derivatives can then be tested against a panel of biological targets to identify potential tool compounds.

Exploration in Materials Science for Functional Molecules (e.g., chemosensors)

The field of materials science is constantly seeking new molecules with unique optical and electronic properties. The quinoline nucleus is known to be a component of many fluorescent materials. The synthesis of novel aza-heterocycles from 2-chloroquinoline-3-carboxaldehydes has been shown to yield compounds with interesting fluorescence properties. researchgate.net

Specifically, the reaction of 2-chloroquinoline-3-carbaldehydes with 2-aminobenzimidazole (B67599) and malononitrile (B47326) can produce benzoimidazo-quinazoline derivatives that function as highly selective fluorescent sensors for Hg2+ ions. researchgate.net This indicates that the this compound scaffold is a promising platform for the design and synthesis of new chemosensors for environmental monitoring or biological imaging. The electron-withdrawing nature of the fluoro and carbonitrile groups, combined with the extended π-system of the quinoline ring, can be fine-tuned to achieve desired photophysical properties.

Q & A

Q. What are the common synthetic routes for 2-chloro-8-fluoroquinoline-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis typically involves halogenation and cyclization steps. A key approach includes:

- Chlorination of quinoline precursors using agents like phosphorus oxychloride (POCl₃) under reflux conditions (60–100°C) .

- Vilsmeier-Haack formylation to introduce the carbonitrile group, followed by fluorination using selective fluorinating agents (e.g., KF/18-crown-6) .

Optimization focuses on solvent choice (e.g., DMF for polar intermediates), temperature control to avoid side reactions, and catalysts (e.g., CuI for fluorination). Purity is confirmed via HPLC (>95%) and NMR .

Q. What analytical techniques are critical for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., chloro at C2, fluoro at C8) and confirms nitrile group presence (δ ~110–120 ppm in ¹³C) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ = 235.03) and fragmentation pathways .

- X-ray crystallography : Resolves crystal packing and bond angles, critical for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for halogenated quinolines?

Discrepancies in NMR or MS data often arise from:

- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃ shifting proton signals).

- Tautomerism in nitrile-containing derivatives.

Resolution strategies : - Compare data under standardized conditions (solvent, temperature).

- Use 2D NMR (e.g., HSQC, HMBC) to assign ambiguous signals .

- Cross-reference with crystallographic data from similar compounds (e.g., 2-chloro-8-methoxyquinoline derivatives) .

Q. What methodologies are effective for studying the compound’s reactivity in cross-coupling reactions?

- Buchwald-Hartwig amination : Optimize Pd catalysts (e.g., Pd(OAc)₂ with Xantphos) to introduce amines at C3 .

- Suzuki-Miyaura coupling : Use aryl boronic acids to functionalize the chloro group (C2) under inert atmospheres (N₂/Ar) .

Monitor reaction progress via TLC and isolate intermediates via column chromatography (silica gel, hexane/EtOAc). Kinetic studies (e.g., variable-temperature NMR) can elucidate mechanistic pathways .

Q. How can computational chemistry aid in predicting biological activity?

- Docking simulations : Use software (e.g., AutoDock Vina) to model interactions with target proteins (e.g., kinase enzymes).

- QSAR models : Correlate electronic parameters (HOMO/LUMO energies) with antimicrobial or anticancer activity .

Validate predictions with in vitro assays (e.g., MIC for bacterial strains, IC₅₀ in cancer cell lines) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?

- Accelerated stability studies : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.

- Analytical monitoring : Use UV-Vis spectroscopy (λmax ~270 nm) and LC-MS to detect degradation products (e.g., hydrolysis of nitrile to amide) .

- Kinetic modeling : Calculate degradation rate constants (k) and shelf-life using Arrhenius equations .

Q. What strategies mitigate side reactions during multi-step synthesis?

- Protecting groups : Temporarily block reactive sites (e.g., Boc for amines) during fluorination .

- Flow chemistry : Improve yield and selectivity in continuous reactors for exothermic steps (e.g., nitrile formation) .

- In situ monitoring : Employ FTIR or Raman spectroscopy to detect intermediates and adjust conditions in real time .

Contradiction & Reproducibility

Q. How can inconsistencies in biological assay results be addressed?

Q. What are best practices for reproducing synthetic procedures from literature?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.